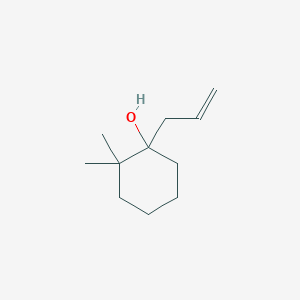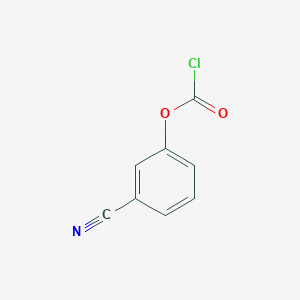![molecular formula C11H17NO2 B13234937 [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)
[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol: is a synthetic organic compound that features a unique combination of a cyclopropyl ring and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropyl ketone with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield a more saturated heterocyclic compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocyclic compounds.
Substitution: Formation of various alkyl or acyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may contribute to the compound’s stability and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-4-yl]methanol
- [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-5-yl]methanol
- [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-imidazol-5-yl]methanol
Uniqueness: Compared to similar compounds, [2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol stands out due to its specific combination of a cyclopropyl ring and an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the hydroxyl group also allows for further functionalization, enhancing its versatility in chemical synthesis and research.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
[2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-10(2)8(11(10,3)4)9-12-5-7(6-13)14-9/h5,8,13H,6H2,1-4H3 |
Clé InChI |
NKYAMIOHDFUNQC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C2=NC=C(O2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
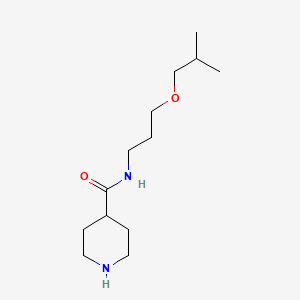
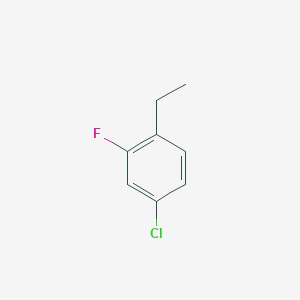

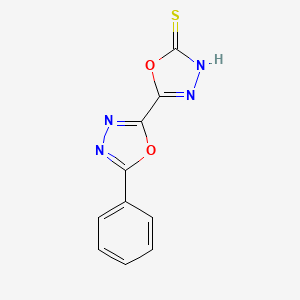

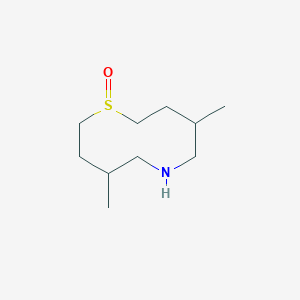
![1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
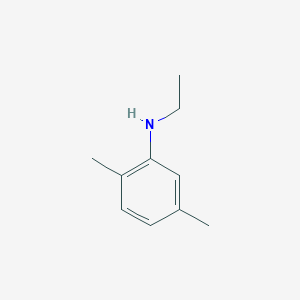
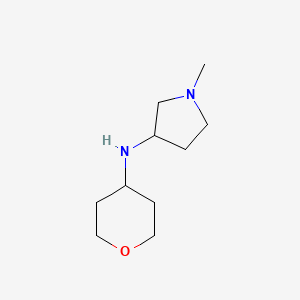
![4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B13234888.png)
